N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid
Description
N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid, commonly known as Methotrexate (CAS 59-05-2), is a folate analog and potent antineoplastic agent. Its structure comprises a 2,4-diaminopteridine ring linked via a methylamino bridge to a para-aminobenzoyl group and an L-glutamic acid moiety . Methotrexate inhibits dihydrofolate reductase (DHFR), disrupting nucleotide synthesis and leading to cytotoxic effects in rapidly dividing cells . First introduced in 1955, it is widely used in chemotherapy for cancers (e.g., leukemia, lymphoma) and autoimmune disorders .
Synthetic routes involve coupling intermediates such as pteridine derivatives with glutamic acid-containing precursors, followed by chromatographic purification . Spectral characterization shows absorption maxima at 302 nm (pH 1) and 258 nm (pH 13), distinct from folic acid derivatives due to its 2,4-diamino substitution .
Properties
Molecular Formula |
C20H22N8O5 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-7-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-15-16(21)26-20(22)27-17(15)24-11)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,24,26,27) |
InChI Key |
UUVPYTIBUIBXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN=C2C(=NC(=NC2=N1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid involves multiple stepsThe reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research and treatment.
Industry: Utilized in the development of pharmaceuticals and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural and Functional Differences
The table below summarizes key differences between Methotrexate and analogous compounds:
Detailed Analysis
Folic Acid (CAS 59-30-3)
- Structural Divergence: Replaces Methotrexate’s 2,4-diamino groups with a 4-oxo group on the pteridine ring.
- Functional Impact : Acts as a DHFR substrate rather than an inhibitor, supporting nucleotide synthesis. Used to treat folate deficiency and in prenatal care .
- Safety Profile: Classified as non-hazardous under OSHA/GHS standards, unlike Methotrexate’s cytotoxic and teratogenic risks .
7-Hydroxymethotrexate
- Structural Divergence : Hydroxylation at the 7-position of the pteridine ring.
- Functional Impact : A major metabolite of Methotrexate with reduced DHFR affinity but retained toxicity. Contributes to renal toxicity due to low solubility and prolonged retention .
- Toxicity: Intravenous LD50 in rats is 300 mg/kg, and it emits toxic NOx upon decomposition .
9-Oxopteroylglutamyl-7-glutamyl-7-glutamic Acid
- Structural Divergence : Features a 9-oxo group and two additional glutamyl residues.
- Functional Impact : Triglutamation may enhance cellular retention, mimicking natural folypolyglutamates. Its UV spectrum (λmax 379 nm in NaOH) aligns with 9-oxofolic acid derivatives, suggesting similar photochemical properties .
Cyano-dimethyl Ester Variant
- Structural Divergence: Incorporates a 7-cyano group and dimethyl esterification of the glutamate carboxylates.
Pharmacokinetic and Toxicological Considerations
- Methotrexate : Requires active transport into cells and undergoes polyglutamation for retention. Toxicity arises from DHFR inhibition and off-target effects on rapidly dividing cells (e.g., gastrointestinal mucosa, bone marrow) .
- 7-Hydroxymethotrexate : Less potent than Methotrexate but contributes to nephrotoxicity due to crystallization in renal tubules .
- Folic Acid : Rapidly absorbed and reduced to tetrahydrofolate, opposing Methotrexate’s mechanism. Used clinically to rescue patients from Methotrexate toxicity .
Biological Activity
N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid, commonly associated with methotrexate (MTX), exhibits significant biological activity primarily through its role as an antifolate agent. This compound is critical in inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is essential for DNA synthesis and cellular proliferation.
The biological activity of this compound is primarily attributed to its interference with the folate metabolic pathway. Methotrexate binds to DHFR with high affinity, leading to the depletion of tetrahydrofolate and subsequently inhibiting the synthesis of nucleotides necessary for DNA replication. This action is crucial in cancer therapy, particularly in the treatment of leukemia and other malignancies.
Antitumor Activity
Methotrexate has been extensively studied for its antitumor properties. It exhibits cytotoxic effects on various cancer cell lines, including:
- HeLa Cells : Strong inhibition of cell growth was observed.
- Caco-2 Cells : Significant cytotoxicity compared to normal cells.
- MIAPaCa-2 Cells : Effective in inducing apoptosis.
In vitro studies have shown that MTX can inhibit tumor cell proliferation at micromolar concentrations within minutes of exposure .
In Vivo Studies
In vivo studies have demonstrated the efficacy of MTX in reducing tumor size in animal models. For instance, mice treated with MTX showed no significant morphological changes in tissues, indicating selective toxicity towards cancer cells without affecting normal tissue integrity .
Pharmacokinetics and Metabolism
The pharmacokinetics of methotrexate involve rapid absorption and distribution, with a half-life that varies based on dosage and route of administration. The drug is primarily excreted via the renal route, and its metabolites can exhibit varying degrees of biological activity. The formation of methotrexate polyglutamates (MTXPGs) enhances its retention in cells and prolongs its therapeutic effects .
Case Studies
- Case Study on Leukemia Treatment : A study involving pediatric patients with acute lymphoblastic leukemia demonstrated that high-dose MTX therapy led to increased survival rates. The study highlighted the importance of drug monitoring to optimize therapeutic outcomes while minimizing toxicity .
- Rheumatoid Arthritis Management : In patients with rheumatoid arthritis, low-dose MTX has been shown to modulate immune responses effectively, reducing inflammation and joint damage over time .
Data Table: Biological Activity Overview
| Property | Description |
|---|---|
| Chemical Structure | This compound |
| Molecular Weight | 454.44 g/mol |
| Mechanism of Action | Inhibition of dihydrofolate reductase |
| Primary Uses | Anticancer therapy, autoimmune diseases |
| Cytotoxicity | Effective against various cancer cell lines |
| Pharmacokinetics | Rapid absorption; renal excretion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
